molecular formula C11H13IN2S2 B12592005 3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide CAS No. 877309-01-8

3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide

Cat. No.: B12592005
CAS No.: 877309-01-8
M. Wt: 364.3 g/mol
InChI Key: WTHKONBEMIUKQH-UHFFFAOYSA-M
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Description

3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzaldehyde with methyl isothiocyanate, followed by cyclization with iodine to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the amino group play crucial roles in these interactions, facilitating binding to biological targets and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylthiazole: Another thiazole compound with a methyl group at the 4-position.

    2-Methylthio-4-phenylthiazole: A thiazole derivative with a methylthio group and a phenyl ring.

Uniqueness

3-(2-Aminophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in research and industry .

Properties

CAS No.

877309-01-8

Molecular Formula

C11H13IN2S2

Molecular Weight

364.3 g/mol

IUPAC Name

2-(4-methyl-2-methylsulfanyl-1,3-thiazol-3-ium-3-yl)aniline;iodide

InChI

InChI=1S/C11H13N2S2.HI/c1-8-7-15-11(14-2)13(8)10-6-4-3-5-9(10)12;/h3-7H,12H2,1-2H3;1H/q+1;/p-1

InChI Key

WTHKONBEMIUKQH-UHFFFAOYSA-M

Canonical SMILES

CC1=CSC(=[N+]1C2=CC=CC=C2N)SC.[I-]

Origin of Product

United States

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